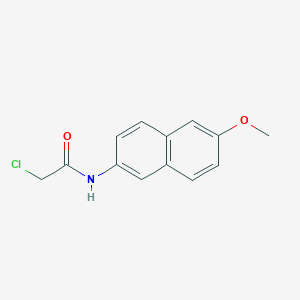![molecular formula C10H11Cl2NO2 B6646144 2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide is a chemical compound that is widely used in scientific research. It is a member of the acetamide family of compounds and is commonly referred to as CMA. CMA is a white crystalline powder that is soluble in water and has a molecular weight of 269.2 g/mol.
作用機序
The mechanism of action of CMA is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including proteases and peptidases. This inhibition results in the disruption of protein function and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
CMA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme renin, which is involved in the regulation of blood pressure. CMA has also been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
実験室実験の利点と制限
One of the main advantages of using CMA in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. CMA is also relatively easy to handle and store. However, one of the main limitations of using CMA is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of CMA in scientific research. One area of interest is the development of new pharmaceutical compounds based on the structure of CMA. Another area of interest is the study of the mechanisms of enzyme inhibition by CMA. Finally, there is potential for the use of CMA in the development of new diagnostic tools for the detection of certain diseases.
Conclusion
In conclusion, CMA is a valuable compound in scientific research. Its high purity and ease of handling make it a useful tool in a variety of experiments. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new pharmaceutical compounds. As research in this area continues, it is likely that the full potential of CMA will be realized.
合成法
CMA is synthesized through a multi-step process that involves the reaction of 2-chloro-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonium hydroxide to form CMA. The purity of the final product is typically greater than 98%.
科学的研究の応用
CMA has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and amino acids. CMA has also been used as a starting material for the synthesis of various pharmaceutical compounds. In addition, CMA has been used as a tool in the study of enzyme mechanisms and protein-protein interactions.
特性
IUPAC Name |
2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-8-3-2-7(9(12)4-8)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIRFWUWLYDBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)


![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)





![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)

![2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)